

Technical Support Center: Interpreting Low 1,5-Anhydroglucitol (1,5-AG) Values

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Compound of Interest

Compound Name: 1,5-Anhydrosorbitol

Cat. No.: B7820596

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the clinical interpretation of low 1,5-anhydroglucitol (1,5-AG) values.

Frequently Asked Questions (FAQs)

Q1: What does a low 1,5-AG value indicate?

A low serum or plasma 1,5-AG value typically indicates recent, short-term hyperglycemia, particularly postprandial glucose excursions, within the previous 1-2 weeks.^{[1][2][3][4][5]} 1,5-AG is a naturally occurring dietary polyol that is freely filtered by the kidneys and almost completely reabsorbed in the renal tubules when blood glucose levels are normal. When blood glucose levels exceed the renal threshold for glucosuria (approximately 180 mg/dL), glucose competitively inhibits the reabsorption of 1,5-AG, leading to its increased excretion in the urine and a subsequent decrease in its serum concentration.

Q2: How does 1,5-AG differ from HbA1c as a glycemic marker?

1,5-AG and HbA1c provide different but complementary information about a patient's glycemic control. While HbA1c reflects average blood glucose levels over the preceding 2-3 months, 1,5-AG is a marker of short-term glycemic control, reflecting glucose fluctuations over the past 1-2 weeks. Unlike HbA1c, 1,5-AG is more sensitive to short-term glycemic excursions and postprandial hyperglycemia. This makes it particularly useful for monitoring recent changes in glycemic control after adjustments in diet, lifestyle, or medication.

Q3: Can a low 1,5-AG value be observed in a patient with a normal or near-normal HbA1c?

Yes, it is possible to observe a low 1,5-AG value in a patient with an HbA1c in the target range (e.g., <7.0%). This discrepancy can occur because HbA1c represents an average glucose level and may not capture significant glycemic variability or postprandial hyperglycemia. A low 1,5-AG in this context suggests that while the average glucose control is good, the patient is experiencing recent episodes of high glucose spikes.

Q4: What are the established reference ranges for 1,5-AG?

Reference ranges for 1,5-AG can vary slightly by laboratory and patient population. However, general reference ranges are available.

Age Group	Male (mcg/mL)	Female (mcg/mL)
2-17 years	15.0 - 38.0	11.2 - 35.7
≥18 years	7.3 - 36.6	7.5 - 28.4
Optimal Adult	10.7 - 32.0	6.8 - 29.3
Data sourced from Quest Diagnostics and SMA Medical Laboratory.		

It's important to note that values below the lower end of the reference range are typically associated with hyperglycemia.

Troubleshooting Guide: Investigating Low 1,5-AG Values

This guide will help you troubleshoot potential causes of unexpectedly low 1,5-AG values.

Issue: Low 1,5-AG value that is inconsistent with other glycemic markers (e.g., HbA1c).

Diagram: Troubleshooting Workflow for Low 1,5-AG

Caption: Troubleshooting workflow for low 1,5-AG values.

Step 1: Assess for Hyperglycemia

- **Action:** Review patient records for recent episodes of hyperglycemia. This can include self-monitored blood glucose (SMBG) logs, continuous glucose monitoring (CGM) data, or recent illnesses or medication changes (e.g., steroid therapy) that could elevate blood glucose.
- **Interpretation:** If there is evidence of recent hyperglycemia, the low 1,5-AG value is likely an accurate reflection of the patient's glycemic status.

Step 2: Investigate Confounding Factors

If recent hyperglycemia is not apparent, consider other factors known to lower 1,5-AG levels.

- **Renal Dysfunction:**
 - **Background:** The reliability of 1,5-AG as a glycemic marker is diminished in patients with severe renal impairment. While 1,5-AG levels are generally reliable in patients with mild to moderate chronic kidney disease (CKD stages 1-3), they are not a reliable indicator of glycemic control in those with severe CKD (stages 4-5) or end-stage renal disease (ESRD). In advanced renal dysfunction, the estimated glomerular filtration rate (eGFR) becomes the primary determinant of 1,5-AG levels, rather than glycemia.
 - **Action:** Review the patient's renal function status, specifically their eGFR.
 - **Interpretation:** In a patient with an eGFR corresponding to CKD stage 4 or 5, a low 1,5-AG value may not accurately reflect glycemic control.

CKD Stage	eGFR (mL/min/1.73m ²)	Reliability of 1,5-AG for Glycemic Control
1-3	≥ 30	Generally Reliable
4-5	< 30	Not Reliable

- **Medications:**
 - **Background:** Certain medications can interfere with 1,5-AG levels.

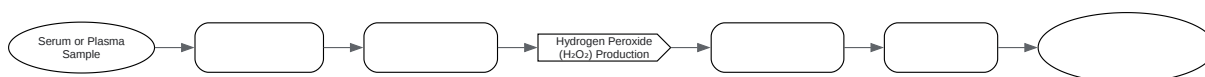
- SGLT2 Inhibitors (e.g., canagliflozin, dapagliflozin, empagliflozin): These drugs block glucose reabsorption in the kidneys, leading to increased urinary glucose excretion. This mechanism also increases the excretion of 1,5-AG, resulting in artificially low serum levels, independent of glycemic control. Therefore, 1,5-AG is not a reliable marker of glycemic control in patients taking SGLT2 inhibitors.
- Acarbose: This alpha-glucosidase inhibitor can also cause low 1,5-AG values.
- Action: Review the patient's current medication list.
- Interpretation: If the patient is taking an SGLT2 inhibitor or acarbose, the low 1,5-AG value is likely a result of the medication's mechanism of action and not a true reflection of glycemic control.
- Pregnancy:
 - Background: Physiological changes during pregnancy, including an increased glomerular filtration rate and a lowered renal threshold for glucose, can lead to lower 1,5-AG levels. Therefore, the interpretation of 1,5-AG values during pregnancy should be done with caution, as the reference ranges for non-pregnant individuals may not apply.
 - Action: Confirm if the patient is pregnant.
 - Interpretation: In a pregnant patient, a lower 1,5-AG value may be due to normal physiological changes and not necessarily indicative of poor glycemic control.
- Other Conditions:
 - Advanced Liver Disease: Patients with chronic liver disease may have lower serum 1,5-AG levels, which may be associated with impaired liver function rather than their blood glucose levels.
 - Action: Assess the patient for a history of advanced liver disease.
 - Interpretation: In a patient with severe liver dysfunction, a low 1,5-AG level may not be a reliable indicator of glycemia.

Experimental Protocols

Principle of the 1,5-AG Assay (Enzymatic Method)

The most common method for measuring 1,5-AG is a colorimetric, enzymatic assay. The general principle involves the following steps:

Diagram: 1,5-AG Enzymatic Assay Workflow



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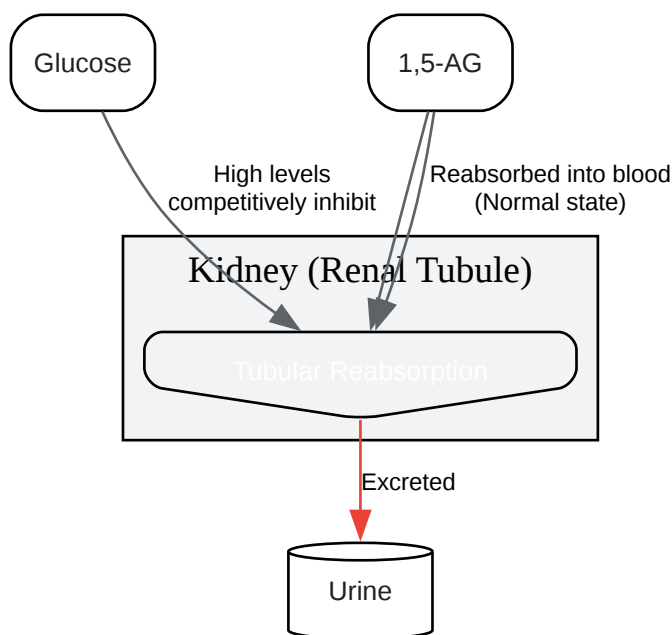
Caption: General workflow of a 1,5-AG enzymatic assay.

- Sample Collection and Preparation:
 - Collect blood in a serum separator tube or a tube with EDTA or heparin as an anticoagulant for plasma.
 - Separate serum or plasma from cells by centrifugation.
 - Samples can typically be stored refrigerated for up to 7 days or frozen for longer periods. Avoid repeated freeze-thaw cycles.
- Assay Procedure (General Steps):
 - Glucose Removal: Samples may be pre-treated to eliminate glucose, which can interfere with the assay.
 - Enzymatic Reaction: The enzyme pyranose oxidase is used to specifically oxidize 1,5-AG, which produces hydrogen peroxide (H₂O₂).
 - Color Development: In the presence of peroxidase, the H₂O₂ reacts with a chromogenic substrate to produce a colored product.

- Detection: The absorbance of the colored product is measured using a spectrophotometer. The intensity of the color is inversely proportional to the concentration of 1,5-AG in the sample.
- Quantification: The concentration of 1,5-AG is determined by comparing the sample's absorbance to a standard curve generated from calibrators with known 1,5-AG concentrations.

Signaling Pathways and Logical Relationships

Diagram: Regulation of Serum 1,5-AG Levels



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Caption: Competitive inhibition of 1,5-AG reabsorption by glucose.

This diagram illustrates the fundamental mechanism underlying the use of 1,5-AG as a glycemic marker. Under normal blood glucose conditions, 1,5-AG is efficiently reabsorbed back into the bloodstream. However, during periods of hyperglycemia, elevated glucose levels saturate the reabsorption transporters in the renal tubules, leading to increased excretion of 1,5-AG in the urine and consequently, lower levels in the blood.

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